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molecular formula C14H13NS B8700632 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole

1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole

Cat. No. B8700632
M. Wt: 227.33 g/mol
InChI Key: LBHHJTQCONBZKD-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

A stirred solution of benzo[b]thiophen-5-amine (2.48 g, 17.0 mmol), hexane-2,5-dione (1.95 mL, 17.0 mmol) and glacial acetic acid (0.2 mL) in benzene (35 mL) was heated to reflux under a Dean-Stark head. After 14 h the reaction was cooled to r.t., diluted with diethyl ether (40 mL), and successively washed with aqueous 2 N hydrochloric acid (30 mL), brine (30 mL), a saturated aqueous solution of sodium hydrogen carbonate (30 mL) and finally brine (30 mL). The organic layer was separated, dried over magnesium sulfate, filtered and the solvent evaporated in vacuo to yield 1-(benzo[b]thiophen-5-yl)-2,5-dimethyl-1H-pyrrole (3.67 g, 97%) as a light orange crystalline solid. 1H NMR δ (CDCl3, 400 MHz) 2.04 (s, 6H), 5.93 (s, 2H), 7.19 (dd, J=8, 2 Hz, 1H), 7.37 (d, J=5 Hz, 1H), 7.55 (d, J=5 Hz, 1H), 7.66 (d, J=2 Hz, 1H), 7.94 (d, J=9 Hz, 1H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([NH2:10])[CH:8]=[CH:9][C:2]1=2.[CH3:11][C:12](=O)[CH2:13][CH2:14][C:15](=O)[CH3:16].C(O)(=O)C>C1C=CC=CC=1.C(OCC)C>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([N:10]3[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]3[CH3:11])[CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)N
Name
Quantity
1.95 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a Dean-Stark head
WASH
Type
WASH
Details
successively washed with aqueous 2 N hydrochloric acid (30 mL), brine (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=C(C=C2)N2C(=CC=C2C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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